molecular formula C11H11NO4 B8536431 5-(2-Ethoxyphenyl)oxazolidine-2,4-dione

5-(2-Ethoxyphenyl)oxazolidine-2,4-dione

Cat. No. B8536431
M. Wt: 221.21 g/mol
InChI Key: BLAUJZDUKMXSBI-UHFFFAOYSA-N
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Patent
US04399296

Procedure details

Ethyl 1-hydroxy-1-(2-ethoxyphenyl)methanecarboximidate hydrochloride (20 g.) was reacted with phosgene according to the procedure of Example 3. To isolate the product, the reaction mixture was evaporated to dryness and the solid residue partitioned between 500 ml. of water and 500 ml. of chloroform. The aqueous phase was washed with two fresh portions of chloroform. The combined chloroform phase and washes was dried over anhydrous magnesium sulfate, filtered, evaporated to solids and recrystallized from toluene to yield 5-(2-ethoxyphenyl)oxazolidine-2,4-dione (11.9 g., 70%; m.p. 165°-167° C., m/e 221)
Name
Ethyl 1-hydroxy-1-(2-ethoxyphenyl)methanecarboximidate hydrochloride
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[OH:2][CH:3]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH2:16][CH3:17])[C:4](=[NH:8])[O:5]CC.[C:18](Cl)(Cl)=[O:19]>>[CH2:16]([O:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH:3]1[O:2][C:18](=[O:19])[NH:5][C:4]1=[O:8])[CH3:17] |f:0.1|

Inputs

Step One
Name
Ethyl 1-hydroxy-1-(2-ethoxyphenyl)methanecarboximidate hydrochloride
Quantity
20 g
Type
reactant
Smiles
Cl.OC(C(OCC)=N)C1=C(C=CC=C1)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To isolate the product
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the solid residue partitioned between 500 ml
WASH
Type
WASH
Details
The aqueous phase was washed with two fresh portions of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform phase and washes was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to solids
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C=CC=C1)C1C(NC(O1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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